N-(4-fluorophenyl)-3-methylbenzamide
Description
N-(4-fluorophenyl)-3-methylbenzamide is a benzamide derivative featuring a fluorine atom at the para position of the phenyl ring and a methyl group at the meta position of the benzoyl moiety.
Properties
Molecular Formula |
C14H12FNO |
|---|---|
Molecular Weight |
229.25 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-3-methylbenzamide |
InChI |
InChI=1S/C14H12FNO/c1-10-3-2-4-11(9-10)14(17)16-13-7-5-12(15)6-8-13/h2-9H,1H3,(H,16,17) |
InChI Key |
RIKXXGKUWBULKY-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)F |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and chemical properties of N-(4-fluorophenyl)-3-methylbenzamide are influenced by substituent positioning and electronic effects. Key analogues include:
Key Observations :
- Fluorine Position : Fluorine at the 4-position (para) is common in bioactive compounds (e.g., enzyme inhibitors) due to its electron-withdrawing effects, which enhance binding to aromatic pockets . Difluoro substitution (3,4-positions) may further modulate electronic properties .
- Amide vs. Sulfonamide : Replacement of the amide bond with a sulfonamide significantly improves metabolic stability, as demonstrated in radiopharmaceutical studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
